Cas no 1937280-31-3 (3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde)

3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde is a versatile organic compound featuring a unique oxolane ring structure and a chlorinated alkene substituent. Its key advantages include enhanced stability, facilitating reactions with a broad range of nucleophiles, and its potential in synthesizing complex organic molecules. The compound's unique structure contributes to its diverse applications in organic synthesis.
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde structure
1937280-31-3 structure
商品名:3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde
CAS番号:1937280-31-3
MF:C8H11ClO2
メガワット:174.624741792679
CID:5905334
PubChem ID:131234948

3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde
    • EN300-1623366
    • 1937280-31-3
    • インチ: 1S/C8H11ClO2/c9-4-1-2-8(6-10)3-5-11-7-8/h1,4,6H,2-3,5,7H2/b4-1+
    • InChIKey: ACNGUFZUJNEVGU-DAFODLJHSA-N
    • ほほえんだ: Cl/C=C/CC1(C=O)COCC1

計算された属性

  • せいみつぶんしりょう: 174.0447573g/mol
  • どういたいしつりょう: 174.0447573g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1623366-2.5g
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde
1937280-31-3
2.5g
$2660.0 2023-06-04
Enamine
EN300-1623366-0.1g
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde
1937280-31-3
0.1g
$1195.0 2023-06-04
Enamine
EN300-1623366-5.0g
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde
1937280-31-3
5g
$3935.0 2023-06-04
Enamine
EN300-1623366-0.5g
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde
1937280-31-3
0.5g
$1302.0 2023-06-04
Enamine
EN300-1623366-50mg
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde
1937280-31-3
50mg
$1008.0 2023-09-22
Enamine
EN300-1623366-0.05g
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde
1937280-31-3
0.05g
$1140.0 2023-06-04
Enamine
EN300-1623366-500mg
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde
1937280-31-3
500mg
$1152.0 2023-09-22
Enamine
EN300-1623366-5000mg
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde
1937280-31-3
5000mg
$3479.0 2023-09-22
Enamine
EN300-1623366-10000mg
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde
1937280-31-3
10000mg
$5159.0 2023-09-22
Enamine
EN300-1623366-0.25g
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde
1937280-31-3
0.25g
$1249.0 2023-06-04

3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde 関連文献

3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehydeに関する追加情報

Introduction to 3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde (CAS No. 1937280-31-3)

3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1937280-31-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of oxolane derivatives, which are known for their structural versatility and functional group compatibility, making them valuable intermediates in the synthesis of more complex molecules.

The molecular structure of 3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde features a cyclohexene oxide backbone substituted with a chlorinated propenyl group and an aldehyde functionality at the third position of the oxolane ring. This unique arrangement of functional groups imparts distinct reactivity patterns, making it a promising candidate for various chemical transformations. The presence of the aldehyde group, in particular, facilitates condensation reactions such as aldol condensation, while the chloropropenyl moiety can undergo nucleophilic substitution or addition reactions, depending on the reaction conditions.

In recent years, there has been growing interest in oxolane derivatives due to their potential applications in drug discovery and material science. The structural motif of oxolane provides a stable scaffold that can be modified to introduce diverse pharmacophores. For instance, studies have demonstrated that oxolane derivatives can exhibit bioactivity by interacting with biological targets such as enzymes and receptors. The aldehyde group in 3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde serves as a versatile handle for further derivatization, allowing chemists to explore its pharmacological properties.

One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The combination of the chloropropenyl group and the aldehyde functionality enables the synthesis of more complex molecules through cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, which are widely used in drug development. Additionally, the oxolane ring can be further functionalized to introduce other pharmacologically relevant groups, enhancing the compound's potential as a lead structure for therapeutic agents.

Recent research has highlighted the role of oxolane derivatives in developing novel therapeutic strategies. For example, studies have shown that certain oxolane-based compounds exhibit antimicrobial and anti-inflammatory properties. The aldehyde group in these derivatives can be used to form Schiff bases or other heterocyclic structures that interact with biological targets. Furthermore, the chloropropenyl moiety can be modified to introduce specific stereochemical features that are crucial for biological activity.

The synthesis of 3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde involves multi-step organic transformations that showcase modern synthetic methodologies. Advanced techniques such as transition metal catalysis and asymmetric synthesis have been employed to achieve high yields and enantioselectivity. These synthetic approaches not only highlight the compound's synthetic accessibility but also demonstrate its potential for industrial-scale production.

In addition to its pharmaceutical applications, 3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde has shown promise in material science. The unique electronic properties of its structure make it suitable for use in organic electronics and polymer chemistry. For instance, oxolane derivatives can be incorporated into conjugated polymers to enhance their optoelectronic characteristics. This interdisciplinary application underscores the versatility of this compound and its potential beyond traditional pharmaceuticals.

The ongoing investigation into oxolane derivatives continues to reveal new possibilities for their use in various scientific domains. Researchers are exploring innovative synthetic routes to improve yields and purity while expanding the range of functional groups that can be introduced into these molecules. Such advancements not only contribute to our fundamental understanding of organic chemistry but also pave the way for new applications in drug discovery and material science.

As our understanding of molecular interactions deepens, compounds like 3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde will play an increasingly important role in developing next-generation therapeutics and materials. Their structural complexity and functional diversity offer a rich palette for chemists to explore, ensuring that they remain at the forefront of scientific innovation.

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